molecular formula C8H4F5NO4 B1412936 1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene CAS No. 1804880-87-2

1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B1412936
CAS No.: 1804880-87-2
M. Wt: 273.11 g/mol
InChI Key: RVYOTJGTBPPZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H4F5NO4 and its molecular weight is 273.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene is an organic compound notable for its complex fluorinated structure, characterized by the presence of both difluoromethoxy and trifluoromethoxy groups. This compound has garnered attention in various fields, particularly in organic synthesis and pharmaceuticals, due to its potential biological activities and interactions with molecular targets.

  • Molecular Formula : C9_9H4_4F5_5N2_2O3_3
  • Molecular Weight : 273.11 g/mol
  • Functional Groups :
    • Difluoromethoxy (-OCHF2_2)
    • Trifluoromethoxy (-OCF3_3)
    • Nitro (-NO2_2)

The unique arrangement of these functional groups significantly influences the compound's reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorinated groups enhance lipophilicity, improving membrane permeability and potentially increasing bioavailability. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules, influencing various biochemical pathways .

Biological Activity and Pharmacological Potential

Research indicates that derivatives of this compound exhibit promising pharmacological effects, including:

  • Anticancer Activity : Studies suggest that similar compounds can inhibit mitochondrial functions, leading to decreased ATP production in cancer cells. For instance, a related compound showed significant cytotoxicity in pancreatic cancer models by targeting oxidative phosphorylation (OXPHOS) pathways .
  • Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors due to its structural features. Enhanced binding affinity due to fluorination is a common theme among fluorinated compounds, which can lead to improved therapeutic profiles .

Case Studies

  • Cytotoxicity in Cancer Models : A study involving structurally similar compounds demonstrated their ability to inhibit growth in cancer cell lines with IC50 values indicating potent activity. For example, a close analogue was reported to have an IC50 of 0.58 μM against pancreatic cancer cells .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the fluorinated groups can lead to significant changes in biological activity. Compounds with trifluoromethyl groups have been shown to increase potency for various biological targets compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their biological activity:

Compound NameMolecular FormulaSimilarityNotable Activity
1-Nitro-4-(trifluoromethoxy)benzeneC7_7H3_3F3_3N2_2O1.00Anticancer properties
4-Nitro-2-(trifluoromethoxy)anilineC7_7H5_5F3_3N2_2O0.93Enzyme inhibition
2-Nitro-4-(trifluoromethoxy)anilineC7_7H5_5F3_3N2_2O0.93Cytotoxicity against tumor cells
1-Nitro-2-(trifluoromethoxy)benzeneC7_7H4_4F3_3N0.90Potential for drug development

Properties

IUPAC Name

2-(difluoromethoxy)-1-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO4/c9-7(10)17-6-3-4(18-8(11,12)13)1-2-5(6)14(15)16/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYOTJGTBPPZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.